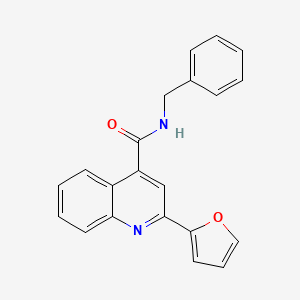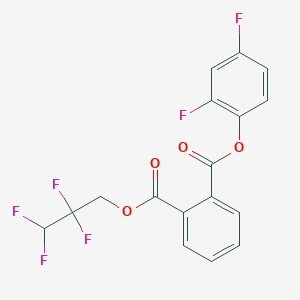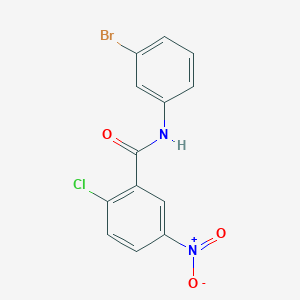
N-(4-methyl-2-pyridinyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-pyridinyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, commonly known as MPTP, is a synthetic compound that has been extensively studied in the field of neuroscience. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in humans and non-human primates. The chemical structure of MPTP is similar to that of the neurotransmitter dopamine, which allows it to be taken up by dopaminergic neurons and subsequently metabolized into a toxic metabolite, MPP+.
作用机制
MPTP is taken up by dopaminergic neurons through the dopamine transporter and subsequently metabolized by monoamine oxidase B (MAO-B) into its toxic metabolite, MPP+. MPP+ then accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and physiological effects:
The destruction of dopaminergic neurons in the substantia nigra by MPTP leads to a decrease in dopamine levels in the striatum, which is associated with the development of Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. MPTP has also been shown to induce oxidative stress and mitochondrial dysfunction, which are thought to contribute to the pathogenesis of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using MPTP as a research tool is that it closely mimics the pathology of Parkinson's disease, making it a valuable model for studying the disease. However, one limitation is that the selective destruction of dopaminergic neurons by MPTP may not fully recapitulate the complex pathogenesis of Parkinson's disease, which involves multiple cell types and pathways.
未来方向
There are several future directions for research involving MPTP, including:
1. Elucidating the mechanisms underlying the selective toxicity of MPTP towards dopaminergic neurons.
2. Developing novel therapies that target the mitochondrial dysfunction and oxidative stress induced by MPTP.
3. Investigating the role of glial cells in the pathogenesis of Parkinson's disease using MPTP as a model.
4. Developing new animal models of Parkinson's disease that more closely mimic the human disease.
5. Investigating the potential neuroprotective effects of various compounds against MPTP-induced neurotoxicity.
合成方法
MPTP can be synthesized using a variety of methods, including the condensation of 4-methyl-2-pyridinecarboxaldehyde with 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanone in the presence of a base. The resulting product is then purified using column chromatography to obtain MPTP in its pure form.
科学研究应用
MPTP has been widely used as a research tool to study the mechanisms underlying Parkinson's disease. The selective destruction of dopaminergic neurons in the substantia nigra by MPTP closely mimics the pathology of Parkinson's disease, making it a valuable model for studying the disease. MPTP has also been used to study the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of Parkinson's disease.
属性
IUPAC Name |
N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10-6-7-17-15(8-10)18-16(21)9-11(2)20-14(5)12(3)13(4)19-20/h6-8,11H,9H2,1-5H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPIHXZHTRMEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B5972581.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)

![2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5972610.png)
![N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972619.png)
![1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5972629.png)
![7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972633.png)
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5972637.png)


![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
![1-[2-hydroxy-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B5972675.png)
![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)